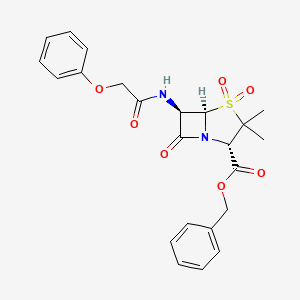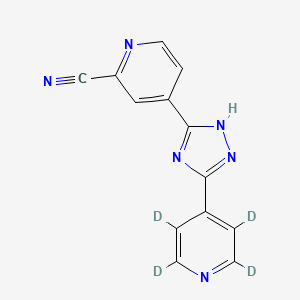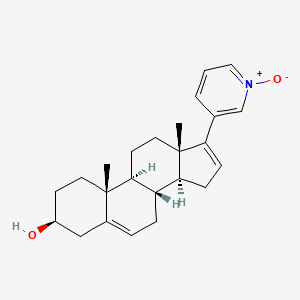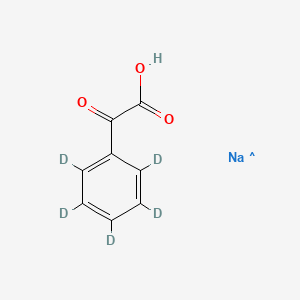
Phenylglyoxylic acid-d5(sodium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenylglyoxylic acid-d5 (sodium) is a deuterium-labeled derivative of phenylglyoxylic acid (sodium). This compound is primarily used in scientific research as a stable isotope-labeled compound. The incorporation of deuterium, a stable heavy isotope of hydrogen, into phenylglyoxylic acid enhances its utility in various analytical and research applications, particularly in the study of metabolic pathways and drug development processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Phenylglyoxylic acid-d5 (sodium) can be synthesized through the deuteration of phenylglyoxylic acid. The process involves the exchange of hydrogen atoms with deuterium atoms. This can be achieved by treating phenylglyoxylic acid with deuterium oxide (D2O) under specific reaction conditions to ensure complete deuteration .
Industrial Production Methods: Industrial production of phenylglyoxylic acid-d5 (sodium) typically involves large-scale deuteration processes. These processes are carried out in specialized facilities equipped to handle deuterium gas and deuterium oxide. The reaction conditions are optimized to achieve high yields and purity of the deuterated product .
Analyse Des Réactions Chimiques
Types of Reactions: Phenylglyoxylic acid-d5 (sodium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoylformic acid derivatives.
Reduction: Reduction reactions can convert phenylglyoxylic acid-d5 (sodium) to phenylacetic acid derivatives.
Substitution: The aromatic ring of phenylglyoxylic acid-d5 (sodium) can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Benzoylformic acid derivatives.
Reduction: Phenylacetic acid derivatives.
Substitution: Halogenated phenylglyoxylic acid derivatives.
Applications De Recherche Scientifique
Phenylglyoxylic acid-d5 (sodium) is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in studying reaction mechanisms and metabolic pathways.
Biology: Employed in metabolic studies to trace the fate of phenylalanine and related amino acids.
Medicine: Utilized in drug development to study the pharmacokinetics and metabolism of drug candidates.
Industry: Applied in the synthesis of deuterated compounds for various industrial applications.
Mécanisme D'action
The mechanism of action of phenylglyoxylic acid-d5 (sodium) involves its role as a tracer in metabolic studies. The deuterium atoms in the compound allow for the tracking of metabolic pathways using techniques such as nuclear magnetic resonance (NMR) spectroscopy. The compound interacts with various enzymes and metabolic intermediates, providing insights into the molecular targets and pathways involved in the metabolism of phenylalanine and related compounds .
Comparaison Avec Des Composés Similaires
Phenylglyoxylic acid-d5 (sodium) is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Phenylglyoxylic acid (sodium): The non-deuterated form of the compound.
Benzoylformic acid: A related compound with similar chemical properties.
Phenylacetic acid: A reduction product of phenylglyoxylic acid.
The deuterium labeling in phenylglyoxylic acid-d5 (sodium) enhances its stability and utility in research applications, making it a valuable tool for studying metabolic pathways and drug development processes .
Propriétés
Formule moléculaire |
C8H6NaO3 |
|---|---|
Poids moléculaire |
178.15 g/mol |
InChI |
InChI=1S/C8H6O3.Na/c9-7(8(10)11)6-4-2-1-3-5-6;/h1-5H,(H,10,11);/i1D,2D,3D,4D,5D; |
Clé InChI |
YWUGFKIZSPAKNG-GWVWGMRQSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C(=O)O)[2H])[2H].[Na] |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C(=O)O.[Na] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



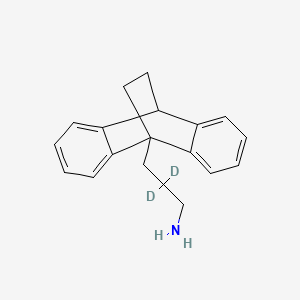
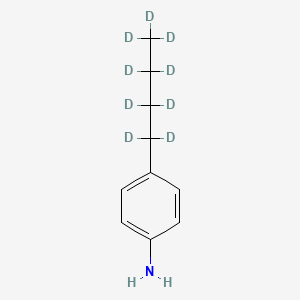
![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxypropan-2-yl] (11Z,14Z,17Z)-icosa-11,14,17-trienoate](/img/structure/B12405335.png)
![3-[[(2R,3R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(4-oxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12405349.png)

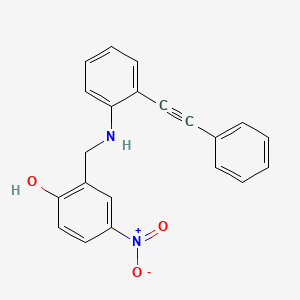
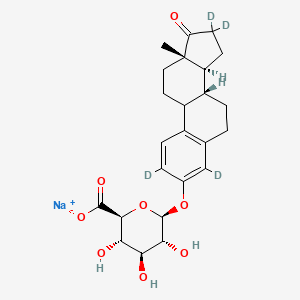
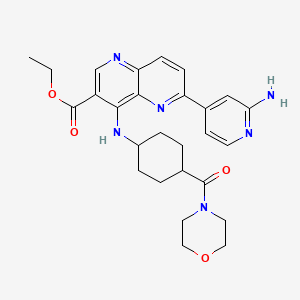
![2-(2-phenylethyl)-6-[[(5S,6R,7R,8S)-5,6,7-trihydroxy-4-oxo-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromen-8-yl]oxy]chromen-4-one](/img/structure/B12405384.png)
